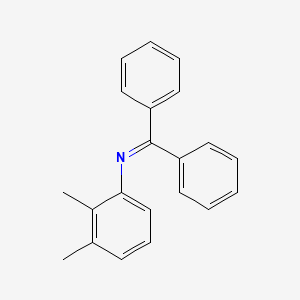
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine is an organic compound with a complex structure that includes a dimethylphenyl group and a diphenylmethanimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine typically involves the reaction of 2,3-dimethylaniline with benzophenone imine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or xylene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dimethylphenyl)acetamide: Similar in structure but with an acetamide group instead of the imine.
N-(2,3-Dimethylphenyl)-N-ethyl-4-chlorobenzenesulfonamide: Contains a sulfonamide group and is used in medicinal chemistry.
N-(2,3-Dimethylphenyl)-β-alanine: A β-alanine derivative with similar aromatic substitution.
Uniqueness
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine is unique due to its specific combination of a dimethylphenyl group and a diphenylmethanimine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61341-89-7 |
|---|---|
Formule moléculaire |
C21H19N |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C21H19N/c1-16-10-9-15-20(17(16)2)22-21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15H,1-2H3 |
Clé InChI |
ZBTAXASABFLYAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



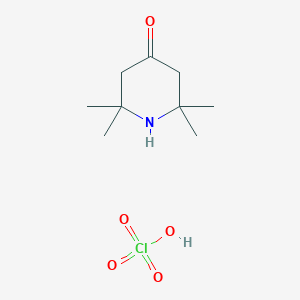
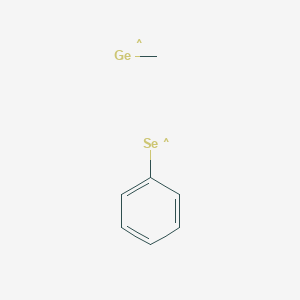
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
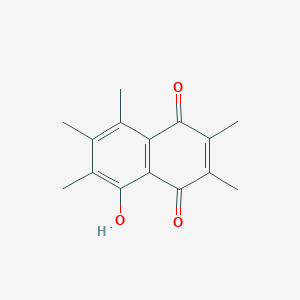
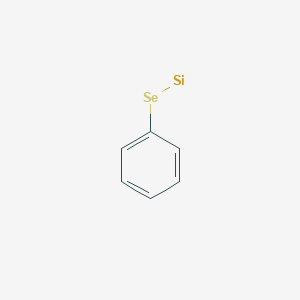
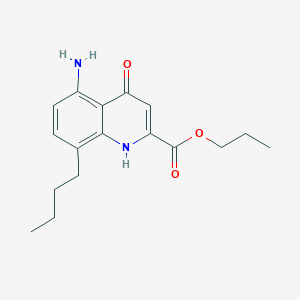

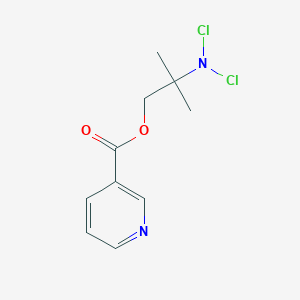

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)

